molecular formula C7H12N4O B13622241 5-((Azetidin-3-yloxy)methyl)-1-methyl-1h-1,2,4-triazole

5-((Azetidin-3-yloxy)methyl)-1-methyl-1h-1,2,4-triazole

Cat. No.: B13622241
M. Wt: 168.20 g/mol
InChI Key: YKMHDBZZBYANJI-UHFFFAOYSA-N
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Description

5-((Azetidin-3-yloxy)methyl)-1-methyl-1h-1,2,4-triazole is a heterocyclic compound that features both azetidine and triazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((Azetidin-3-yloxy)methyl)-1-methyl-1h-1,2,4-triazole typically involves the reaction of azetidine derivatives with triazole precursors. One common method involves the use of tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate, which is dissolved in acetonitrile and stirred at 65°C for several hours. The reaction is then quenched with water and extracted with ethyl acetate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-((Azetidin-3-yloxy)methyl)-1-methyl-1h-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can introduce various substituents onto the azetidine or triazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like acetonitrile or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the compound .

Scientific Research Applications

5-((Azetidin-3-yloxy)methyl)-1-methyl-1h-1,2,4-triazole has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 5-((Azetidin-3-yloxy)methyl)-1-methyl-1h-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 5-Azetidin-3-yl-3-methyl-1,2,4-oxadiazole hydrochloride
  • 2-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride
  • 1-(5-Ethyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride

Uniqueness

Compared to similar compounds, 5-((Azetidin-3-yloxy)methyl)-1-methyl-1h-1,2,4-triazole is unique due to its specific combination of azetidine and triazole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H12N4O

Molecular Weight

168.20 g/mol

IUPAC Name

5-(azetidin-3-yloxymethyl)-1-methyl-1,2,4-triazole

InChI

InChI=1S/C7H12N4O/c1-11-7(9-5-10-11)4-12-6-2-8-3-6/h5-6,8H,2-4H2,1H3

InChI Key

YKMHDBZZBYANJI-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC=N1)COC2CNC2

Origin of Product

United States

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